molecular formula C16H17NO3S2 B2798256 (4-Methylthiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1705539-49-6

(4-Methylthiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No. B2798256
CAS RN: 1705539-49-6
M. Wt: 335.44
InChI Key: JSZYXFKFNBZZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrrolidine, a five-membered ring containing nitrogen . It also contains a phenylsulfonyl group and a methylthiophenyl group. Pyrrolidine derivatives are widely used in medicinal chemistry to develop compounds for the treatment of various diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in this compound is a saturated five-membered ring with one nitrogen atom. This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Biological Activities

A study by Wang et al. (2015) describes the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, which exhibit favorable herbicidal and insecticidal activities. These compounds, which share structural similarities with "(4-Methylthiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone," demonstrate the potential for agricultural applications due to their bioactivity. The study emphasizes the utility of these derivatives in developing new pesticides and herbicides, highlighting the importance of synthetic chemistry in agricultural science Wang et al., 2015.

Molecular Structure and DFT Studies

Huang et al. (2021) focused on the synthesis of boric acid ester intermediates with benzene rings, including compounds structurally related to "(4-Methylthiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone." The paper discusses the confirmation of structures through FTIR, NMR spectroscopy, and mass spectrometry, alongside X-ray diffraction and DFT studies. This research is crucial for understanding the electronic properties and stability of such compounds, which can have implications in the development of materials and drugs Huang et al., 2021.

Process Development for Synthesis

Kopach et al. (2010) describe the process development and pilot-plant synthesis of an intermediate compound with significant relevance to pharmaceutical manufacturing. This research demonstrates the potential of such compounds in the synthesis of therapeutic agents, emphasizing the importance of efficient, scalable processes in drug development Kopach et al., 2010.

Antimicrobial Activity

Singh et al. (2016) synthesized new organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from compounds similar to "(4-Methylthiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone." These complexes were characterized and evaluated for their in vitro antimicrobial activities. The study showcases the potential of such compounds in developing new antimicrobial agents, highlighting the role of organometallic chemistry in medicinal chemistry Singh et al., 2016.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrrolidine derivatives have been found to have a wide range of biological activities .

properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c1-12-9-15(21-11-12)16(18)17-8-7-14(10-17)22(19,20)13-5-3-2-4-6-13/h2-6,9,11,14H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZYXFKFNBZZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylthiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.